(e)-Bis(3,4,5-trimethoxyphenyl)diazene
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Overview
Description
(e)-Bis(3,4,5-trimethoxyphenyl)diazene is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis(3,4,5-trimethoxyphenyl)diazene typically involves the reaction of 3,4,5-trimethoxyaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 3,4,5-trimethoxyaniline under basic conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base, such as sodium hydroxide, to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
(e)-Bis(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.
Major Products
Reduction: Hydrazine derivatives that may have applications in pharmaceuticals.
Substitution: Various substituted derivatives with modified electronic and steric properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which (e)-Bis(3,4,5-trimethoxyphenyl)diazene exerts its effects is largely dependent on its ability to interact with specific molecular targets. The compound’s diazene linkage and trimethoxyphenyl groups allow it to engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)diazene: Similar structure but with methoxy groups at the 4-position.
Bis(3,4-dimethoxyphenyl)diazene: Lacks the methoxy group at the 5-position.
Bis(3,5-dimethoxyphenyl)diazene: Lacks the methoxy group at the 4-position.
Uniqueness
(e)-Bis(3,4,5-trimethoxyphenyl)diazene is unique due to the presence of three methoxy groups on each aromatic ring, which significantly influences its electronic properties and reactivity. This structural feature enhances its potential for various applications, particularly in fields requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Properties
CAS No. |
6333-84-2 |
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Molecular Formula |
C18H22N2O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
bis(3,4,5-trimethoxyphenyl)diazene |
InChI |
InChI=1S/C18H22N2O6/c1-21-13-7-11(8-14(22-2)17(13)25-5)19-20-12-9-15(23-3)18(26-6)16(10-12)24-4/h7-10H,1-6H3 |
InChI Key |
BPDJRRWJNFJNPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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